![molecular formula C10H15NO2 B1149048 Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 105786-34-3](/img/structure/B1149048.png)

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

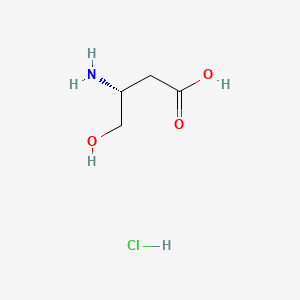

Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate is an organic compound from the class of bicyclic compounds. It is a colorless liquid at room temperature and is a derivative of bicyclo[2.2.1]heptane. This compound is used in various scientific research applications, such as the synthesis of other compounds, as a pharmaceutical intermediate, and as a reagent in organic synthesis. It is also used in the production of certain drugs and in the manufacture of some food additives.

Scientific Research Applications

Synthesis of Enantiomers of Aminobicyclo[2.2.2]oct-5-ene Carboxylic Acid : A study by Palkó et al. (2013) details the synthesis of enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid and related compounds, which are structurally similar to Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate. These enantiomers were synthesized via isomerization, hydrogenation, and hydrolysis, with their stereochemistry determined by NMR spectroscopy and X-ray crystallography (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).

Preparation of Methylene-Bridged Benzoxazines and Benzoxazinones : Stájer et al. (1984) conducted research on the reduction of 3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid to synthesize bicyclic aminoalcohols, which were then converted to methylene-bridged benzoxazines and benzoxazinones. These compounds are important in the field of organic chemistry for their potential applications in pharmaceuticals and materials science (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1984).

Synthesis of Dihydro-1,3-Oxazines and 1,3-Oxazin-2-Ones : Another study by Stájer et al. (1983) details the synthesis and structure determination of dihydro-1,3-oxazines, 1,3-oxazin-2-ones, and 1,3-oxazine-2-thiones fused with norbornane and norbornene, starting from compounds structurally similar to this compound (Stájer, Szabó, Fülöp, Bernáth, & Sohár, 1983).

Ring-Opening Metathesis Polymerization of Norbornenes : Research by Nishihara et al. (2007) explored the ring-opening metathesis polymerization of norbornenes, which include compounds like Ethyl 3-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylate. This process is significant in polymer chemistry for producing polymers with specific properties (Nishihara, Inoue, Saito, Nakayama, Shiono, & Takagi, 2007).

Novel Skeletal Rearrangement in Acidic Conditions : A study by Kobayashi, Ono, & Kato (1992) reported the skeletal rearrangement of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate under acidic conditions, demonstrating the potential for creating new structures and functionalities in organic synthesis (Kobayashi, Ono, & Kato, 1992).

Synthesis of Carbocyclic Nucleoside Analogues : Hřebabecký, Dračínský, & Holý (2008) synthesized novel carbocyclic nucleoside analogues starting from ethyl (1R*,2R*,3R*,4S*)-3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylate. This research is significant for the development of new medicinal compounds (Hřebabecký, Dračínský, & Holý, 2008).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate involves the conversion of starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Ethyl acetoacetate", "1,3-cyclohexadiene", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Ethanol", "Diethyl ether", "Sodium chloride", "Magnesium sulfate" ], "Reaction": [ "Step 1: The reaction between Ethyl acetoacetate and 1,3-cyclohexadiene in the presence of sodium ethoxide yields Ethyl 2-(cyclohex-3-en-1-yl)acetoacetate.", "Step 2: The reaction between Ethyl 2-(cyclohex-3-en-1-yl)acetoacetate and hydroxylamine hydrochloride in ethanol and acetic acid mixture yields Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylate.", "Step 3: The reaction between Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylate and sodium hydroxide in ethanol yields Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylate sodium salt.", "Step 4: The reaction between Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylate sodium salt and acetic acid in diethyl ether yields Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylic acid.", "Step 5: The reaction between Ethyl 3-(cyclohex-3-en-1-yl)oxiranecarboxylic acid and sodium hydroxide in ethanol yields Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate.", "Step 6: The product is isolated and purified using standard techniques such as filtration, washing, and drying with sodium chloride and magnesium sulfate." ] } | |

| 105786-34-3 | |

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

ethyl (1R,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-2-13-10(12)8-6-3-4-7(5-6)9(8)11/h3-4,6-9H,2,5,11H2,1H3/t6-,7+,8?,9+/m0/s1 |

InChI Key |

SMNRHCYSKKEJLS-QRDCSKFFSA-N |

Isomeric SMILES |

CCOC(=O)C1[C@@H]2C[C@H]([C@H]1N)C=C2 |

SMILES |

CCOC(=O)C1C2CC(C1N)C=C2 |

Canonical SMILES |

CCOC(=O)C1C2CC(C1N)C=C2 |

Origin of Product |

United States |

Q1: What is the significance of the chirality of Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate in the synthesis of pyrimido[2,1-a]isoindole enantiomers?

A1: The research demonstrates that using enantiomeric forms (di-endo and di-exo) of this compound as starting materials leads to the synthesis of corresponding pyrimido[2,1-a]isoindole enantiomers []. This chirality transfer is crucial as different enantiomers of a molecule can exhibit different biological activities. The study confirms the transfer of chirality from the norbornene derivative to the final product. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1148968.png)

![4-Methyl-2-(2-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1148969.png)

![N-ethyl-1H-benzo[d][1,2,3]triazol-1-carboxiMidaMide](/img/no-structure.png)